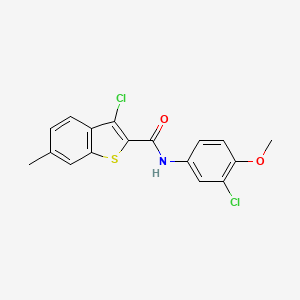
3-chloro-N-(3-chloro-4-methoxyphenyl)-6-methyl-1-benzothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(3-chloro-4-méthoxyphényl)-6-méthyl-1-benzothiophène-2-carboxamide est un composé organique complexe avec des applications potentielles dans divers domaines scientifiques. Ce composé présente un noyau benzothiophène, qui est un hétérocycle contenant du soufre, et est substitué par des groupes chloro, méthoxy et carboxamide. Ces groupes fonctionnels contribuent à ses propriétés chimiques et sa réactivité uniques.
Méthodes De Préparation
La synthèse de 3-chloro-N-(3-chloro-4-méthoxyphényl)-6-méthyl-1-benzothiophène-2-carboxamide implique plusieurs étapes, commençant généralement par la préparation du noyau benzothiophène. La voie de synthèse peut inclure :
Formation du noyau benzothiophène : Ceci peut être réalisé par des réactions de cyclisation impliquant des précurseurs contenant du soufre.
Introduction de substituants : Les groupes chloro et méthoxy peuvent être introduits par des réactions de substitution aromatique électrophile.
Formation de carboxamide : Le groupe carboxamide est généralement introduit par des réactions d’amidation impliquant des dérivés d’acide carboxylique et des amines.
Les méthodes de production industrielle peuvent impliquer l’optimisation de ces étapes pour augmenter le rendement et la pureté, souvent en utilisant des catalyseurs et des conditions de réaction contrôlées pour garantir la cohérence et la capacité de mise à l’échelle.
Analyse Des Réactions Chimiques
3-chloro-N-(3-chloro-4-méthoxyphényl)-6-méthyl-1-benzothiophène-2-carboxamide peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou modifier ceux existants.
Réduction : Les réactions de réduction peuvent être utilisées pour éliminer les groupes contenant de l’oxygène ou réduire les doubles liaisons.
Substitution : Les réactions de substitution électrophile et nucléophile peuvent introduire ou remplacer des substituants sur le cycle aromatique.
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme l’hydrure de lithium et d’aluminium, et divers nucléophiles et électrophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.
Applications de recherche scientifique
Chimie : Il peut être utilisé comme élément constitutif pour synthétiser des molécules plus complexes et étudier les mécanismes réactionnels.
Biologie : Ses interactions avec les molécules biologiques peuvent être explorées pour comprendre son potentiel en tant que candidat médicament ou sonde biochimique.
Médecine : Les propriétés pharmacologiques du composé peuvent être étudiées pour des applications thérapeutiques potentielles.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux ou comme intermédiaire dans la synthèse d’autres composés précieux.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its interactions with biological molecules can be explored to understand its potential as a drug candidate or biochemical probe.
Medicine: The compound’s pharmacological properties can be investigated for potential therapeutic applications.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
Le mécanisme d’action de 3-chloro-N-(3-chloro-4-méthoxyphényl)-6-méthyl-1-benzothiophène-2-carboxamide implique son interaction avec des cibles moléculaires spécifiques. Ces interactions peuvent affecter diverses voies biochimiques, conduisant aux effets observés du composé. Les cibles moléculaires et les voies exactes dépendent de l’application et du contexte spécifiques dans lesquels le composé est utilisé.
Comparaison Avec Des Composés Similaires
3-chloro-N-(3-chloro-4-méthoxyphényl)-6-méthyl-1-benzothiophène-2-carboxamide peut être comparé à d’autres composés similaires, tels que :
3-chloro-N-(4-méthoxyphényl)propanamide : Ce composé a une structure similaire mais manque le noyau benzothiophène.
3-chloro-N-(3-chloro-4-méthoxyphényl)-4-méthoxybenzamide : Ce composé a un modèle de substitution similaire mais une structure de base différente.
Le caractère unique de 3-chloro-N-(3-chloro-4-méthoxyphényl)-6-méthyl-1-benzothiophène-2-carboxamide réside dans sa combinaison spécifique de groupes fonctionnels et de structure de base, qui confèrent des propriétés chimiques et une réactivité distinctes.
Propriétés
Formule moléculaire |
C17H13Cl2NO2S |
|---|---|
Poids moléculaire |
366.3 g/mol |
Nom IUPAC |
3-chloro-N-(3-chloro-4-methoxyphenyl)-6-methyl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C17H13Cl2NO2S/c1-9-3-5-11-14(7-9)23-16(15(11)19)17(21)20-10-4-6-13(22-2)12(18)8-10/h3-8H,1-2H3,(H,20,21) |
Clé InChI |
KFCNRESZSQCZPP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=CC(=C(C=C3)OC)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















